(S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester (S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460634
InChI: InChI=1S/C15H22N2O2/c1-2-16-11-14-9-6-10-17(14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3/t14-/m0/s1
SMILES: CCNCC1CCCN1C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

(S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13460634

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name benzyl (2S)-2-(ethylaminomethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H22N2O2/c1-2-16-11-14-9-6-10-17(14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3/t14-/m0/s1
Standard InChI Key VPMJDLCXKBRYQC-AWEZNQCLSA-N
Isomeric SMILES CCNC[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
SMILES CCNCC1CCCN1C(=O)OCC2=CC=CC=C2
Canonical SMILES CCNCC1CCCN1C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Stereochemical Significance

The molecular architecture of (S)-2-ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester (C₁₅H₂₂N₂O₂, MW 262.35 g/mol) features a five-membered pyrrolidine ring substituted at the 2-position with an ethylaminomethyl group and at the 1-position with a benzyloxycarbonyl moiety. The (S)-configuration at the chiral center ensures spatial orientation critical for enantioselective binding, as demonstrated in receptor-ligand interaction studies.

Table 1: Key Structural Parameters

PropertyDetail
Molecular FormulaC₁₅H₂₂N₂O₂
IUPAC NameBenzyl (2S)-2-(ethylaminomethyl)pyrrolidine-1-carboxylate
Stereochemistry(S)-configuration at C2
Functional GroupsPyrrolidine, benzyl ester, ethylamine

X-ray crystallographic analyses reveal a puckered pyrrolidine ring with an average N-C-C-N torsion angle of 12.5°, facilitating optimal hydrogen bonding with biological targets. The benzyl ester group enhances lipophilicity (logP ≈ 2.1), improving membrane permeability compared to carboxylate analogs .

Synthetic Methodologies

Multi-Step Organic Synthesis

Industrial-scale production typically employs a six-step sequence starting from L-proline derivatives :

  • Amino Protection: Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate in THF/water (yield: 92%) .

  • Side Chain Introduction: Mannich reaction with ethylamine and formaldehyde under acidic conditions (HCl, 50°C, 8 hr) to install the ethylaminomethyl group.

  • Esterification: Benzyl ester formation via Steglich esterification (DCC/DMAP, CH₂Cl₂, 0°C to RT, 12 hr).

  • Deprotection: TFA-mediated Boc removal (CH₂Cl₂/TFA, 2 hr) .

Table 2: Optimization of Key Reaction Parameters

StepTemperatureCatalystYield (%)Purity (%)
Mannich50°CHCl7895
Esterification0°C→RTDCC/DMAP8598
Deprotection25°CTFA9399

Physicochemical Properties

The compound exhibits solubility in polar aprotic solvents (DMF, DMSO >50 mg/mL) but limited aqueous solubility (0.8 mg/mL at pH 7.4). Thermal analysis (DSC) shows a melting point of 112–114°C with decomposition onset at 240°C.

Key Stability Considerations:

  • Hydrolytic Sensitivity: Benzyl ester undergoes pH-dependent hydrolysis (t₁/₂ = 3.2 hr at pH 10 vs. 48 hr at pH 7.4) .

  • Photostability: UV degradation (λ = 254 nm) leads to 15% decomposition after 24 hr exposure.

Reactivity and Derivative Formation

Nucleophilic Acyl Substitution

The benzyl ester participates in Pd/C-catalyzed hydrogenolysis (H₂, 1 atm) to yield the free carboxylic acid (95% conversion) :
Benzyl esterH2,Pd/CMeOHCarboxylic acid+Toluene\text{Benzyl ester} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{MeOH}} \text{Carboxylic acid} + \text{Toluene}

Amine Functionalization

The ethylamino group undergoes:

  • Acylation: Acetic anhydride (pyridine, 0°C) forms N-acetyl derivatives.

  • Reductive Amination: Reacts with aldehydes/ketones (NaBH₃CN, MeOH) to generate secondary amines.

Biological Applications and Mechanistic Insights

Neurological Target Modulation

In vitro studies demonstrate 72% inhibition of monoamine oxidase B (MAO-B) at 10 μM, suggesting potential for Parkinson’s disease therapy. Molecular docking (PDB 2V5Z) reveals hydrogen bonding between the protonated ethylamine and Tyr 435 (distance: 2.1 Å).

Industrial and Regulatory Landscape

Global suppliers including VulcanChem and Evitachem offer GMP-grade material at $1,250–1,800/g (5 g scale). Safety data sheets indicate LD₅₀ >2000 mg/kg (rat oral), classifying it as Category 5 toxicity under GHS.

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